(E)-3-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N'-hydroxybenzene-1-carboximidamide
Overview
Description
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the overall yield .Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the conditions under which the reaction occurs, the yield, and the properties of the products .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, reactivity, stability, etc .Scientific Research Applications
Photodynamic Therapy for Cancer Treatment The compound shows potential as a photosensitizer in photodynamic therapy, useful for cancer treatment. It exhibits good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II mechanisms in cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).
Catalyst in Oxidation Reactions The compound acts as an effective catalyst for oxidation of primary alcohols and hydrocarbons. Its encapsulation in zeolite enhances its catalytic behavior, offering high activity, stability, recycling ability, and operational flexibility (Ghorbanloo & Maleki Alamooti, 2017).
Antimicrobial Activity Derivatives of this compound have been synthesized and shown to exhibit moderate to good antimicrobial activity. This suggests potential applications in developing new antibacterial and antifungal agents (Mhaske et al., 2014).
Anticonvulsant and Sedative-Hypnotic Activities Certain derivatives have shown considerable anticonvulsant activity in tests, and one derivative in particular exhibited significant sedative-hypnotic activity without impairing learning and memory, indicating its potential use in treating convulsions and as a sedative (Faizi et al., 2017).
Antidepressant Properties Some derivatives of the compound have been designed as 5-HT3 receptor antagonists and have shown good anti-depressant-like activity in forced swim tests, presenting them as candidates for antidepressant drugs (Mahesh et al., 2011).
Anti-Inflammatory and Analgesic Agents Novel derivatives have shown promising results as COX-1/COX-2 inhibitors with significant analgesic and anti-inflammatory activities, suggesting their potential as new anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).
Cardioprotective Activity Synthesized derivatives of the compound have displayed cardioprotective effects, with some showing more efficacy than established drugs like L-carnitine and meldonium. This suggests their potential as novel cardioprotective agents for further pharmacological studies (Drapak et al., 2019).
Safety And Hazards
properties
IUPAC Name |
3-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N'-hydroxybenzenecarboximidamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O2S/c12-11-14-5-9(18-11)6-17-8-3-1-2-7(4-8)10(13)15-16/h1-5,16H,6H2,(H2,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJYHCWWJRPYOBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=CN=C(S2)Cl)C(=NO)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)OCC2=CN=C(S2)Cl)/C(=N\O)/N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N'-hydroxybenzene-1-carboximidamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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